Piperidine-1-carboximidamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest due to their application in pharmaceuticals and fine chemicals. Paper describes a one-pot cascade synthesis of chiral mono- and disubstituted piperidines and pyrrolidines using a combination of biocatalysts. This method achieves high conversion and selectivity, which is important for the synthesis of enantiomerically pure compounds. Paper explores the synthesis of piperidine-related alkaloids using a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which is a novel chiral building block. The desymmetrization of this compound is a key step in the synthesis process. Paper details an efficient asymmetric synthesis of a piperidine dicarboxylate, which is an intermediate for nociceptin antagonists, highlighting the importance of stereochemistry in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their chemical behavior and biological activity. Paper discusses a molecular complex formed by piperidine with CO2 and H2O, which is reversible and decomposes at room temperature. The structure of this complex is compared to a previously reported 4-methylpiperidine carboxylate. Paper provides insights into the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, including its orthorhombic crystal system and the chair conformation of the piperidine ring. Paper and both describe the structural characterization of piperidine complexes with tartaric acid, revealing the importance of hydrogen bonding in the formation of these complexes.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex and are influenced by the structure of the compounds. Paper identifies a piperidine carboxamide as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), with the molecular interactions within the ALK kinase domain being critical for its inhibitory activity. Paper discusses the use of piperidine carboxylic acids in combinatorial chemistry to create oligosaccharide analogues, which are screened as glycosidase inhibitors. This demonstrates the versatility of piperidine derivatives in chemical reactions and their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are determined by their molecular structures and the interactions they can form. Paper and both highlight the role of hydrogen bonding in the formation of molecular complexes involving piperidine. These interactions are reversible and can influence the stability and reactivity of the compounds. The crystallographic studies in papers , , and provide detailed information on the conformation and bonding within the crystal structures of piperidine derivatives, which are essential for understanding their physical properties.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiproliferative Applications

- Piperidine-1-carboximidamide derivatives have shown significant potential in anticancer applications. One example is their role as potent and selective inhibitors of anaplastic lymphoma kinase (ALK) (Bryan et al., 2012).

- Another study demonstrated the synthesis of this compound derivatives that act as tubulin inhibitors, exhibiting antiproliferative properties against certain cancer cell lines (Krasavin et al., 2014).

Therapeutic Research

- This compound compounds have been studied for their therapeutic properties. For example, a derivative, 1-Boc-Piperidine-4-Carboxaldehyde, was investigated for its effects on binge-eating behavior and anxiety in rats (Guzmán-Rodríguez et al., 2021).

Inhibition of Macrophage Activation

- This compound derivatives have shown promise in immunomodulation. A study on a novel piperidine compound, DTCM-glutarimide, demonstrated its ability to inhibit macrophage activation and suppress graft rejection (Takeiri et al., 2011).

Antimicrobial Applications

- Research has also explored the antimicrobial properties of this compound derivatives. For instance, piperine, a derivative, has been shown to potentiate the effect of ciprofloxacin against Staphylococcus aureus (Khan et al., 2006).

Chemical Synthesis and Nanotechnology

- This compound derivatives have applications in chemical synthesis and nanotechnology. One study described the synthesis of piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles for use as a novel catalyst (Ghorbani‐Choghamarani & Azadi, 2015).

Applications in Corrosion Inhibition

- Piperidine derivatives have been explored for their role in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the efficiencies of certain piperidine derivatives in inhibiting iron corrosion (Kaya et al., 2016).

Wirkmechanismus

Target of Action

Piperidine-1-carboximidamide primarily targets EGFR (Epidermal Growth Factor Receptor) , BRAF (B-Raf Proto-Oncogene) , and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to a decrease in cancer cell proliferation .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple signaling pathways. These include the MAPK/ERK pathway (mitogen-activated protein kinases/extracellular signal-regulated kinases) and the PI3K/Akt pathway (phosphoinositide 3-kinase/protein kinase B), both of which are involved in cell proliferation, survival, and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation. By targeting and inhibiting key proteins like EGFR, BRAF, and CDK2, this compound disrupts critical signaling pathways in cancer cells, leading to reduced cell proliferation and survival .

Safety and Hazards

Safety precautions should be taken when handling Piperidine-1-carboximidamide. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

Piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf proto-oncogene), and CDK2 (Cyclin-Dependent Kinase 2). These interactions are crucial as they can inhibit the activity of these enzymes, leading to potential therapeutic effects, especially in cancer treatment . The compound’s ability to bind to these enzymes and inhibit their function highlights its importance in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways such as those mediated by EGFR and BRAF . Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes like EGFR, BRAF, and CDK2 by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and reducing tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and other biomolecules, ultimately determining its efficacy in biochemical and cellular processes.

Eigenschaften

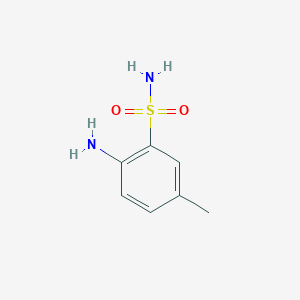

IUPAC Name |

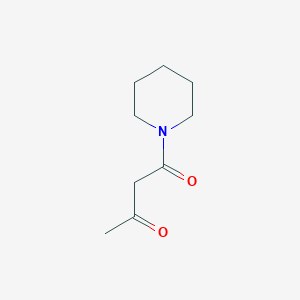

piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c7-6(8)9-4-2-1-3-5-9/h1-5H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUYRYYUKNNNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276834 | |

| Record name | Piperidine-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4705-39-9 | |

| Record name | Piperidine-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the biological activity of Piperidine-1-carboximidamide?

A1: While the provided research doesn't directly investigate the biological activity of this compound itself, one study focuses on closely related biguanide derivatives. These derivatives, N-[amino(imino)methyl]morpholine-4-carboximidamide (I) and N-[amino(imino)methyl]this compound (II), demonstrated a neuroprotective effect in a rat model of cerebral ischemia-reperfusion injury []. The study suggests these compounds act by reducing free radical oxidation and influencing glutathione levels in the brain and blood serum []. This information hints at potential therapeutic applications for biguanide derivatives, including this compound, in conditions involving oxidative stress.

Q2: What is the structural characterization of this compound?

A2: this compound (C6H13N3) exhibits distinct structural features []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.